[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide
Overview
Description
“[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide” is a chemical compound with the CAS Number: 51350-51-7 . It has a molecular weight of 239.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of this compound is C8H17BrN2S . The InChI code is 1S/C7H14N2S.BrH/c8-7(9)10-6-4-2-1-3-5-6;/h6H,1-5H2,(H3,8,9);1H . For a detailed molecular structure, it would be best to refer to a specialized chemical database .Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
This compound is a solid . The country of origin is UA . For more detailed physical and chemical properties, it would be best to refer to a specialized chemical database .Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown . It is suggested that it may act as a selective inhibitor for certain types of nitric oxide synthases .
Biochemical Pathways
It is suggested that it may influence the nitric oxide pathway, given its potential role as a nitric oxide synthase inhibitor .
Result of Action
It is suggested that it may have an inhibitory effect on nitric oxide production .
Advantages and Limitations for Lab Experiments
One of the main advantages of using [(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide in lab experiments is its high yield of synthesis. This compound is also relatively stable and can be stored for prolonged periods without degradation. However, one of the main limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the study of [(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide. One potential area of research is the development of new synthetic methods to improve the yield and purity of this compound. Another area of research is the investigation of the potential applications of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
This compound is a chemical compound that has shown promising results in various scientific fields. This compound has potential applications in the treatment of various diseases, as well as in organic chemistry and catalysis. While more research is needed to fully understand the mechanism of action and potential side effects of this compound, it is clear that this compound has significant potential for future scientific research.
Scientific Research Applications
[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide has been extensively studied for its potential applications in various scientific fields. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. It has also been used as a reagent in organic chemistry and as a catalyst in various chemical reactions.
Safety and Hazards
properties
IUPAC Name |
cyclohexylmethyl carbamimidothioate;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S.BrH/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H3,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEBLEPWVZWLRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CSC(=N)N.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112844-43-6 | |
Record name | Pseudourea, 2-(cyclohexylmethyl)-2-thio-, hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112844-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.